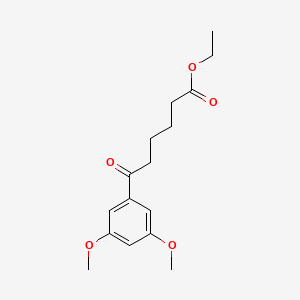

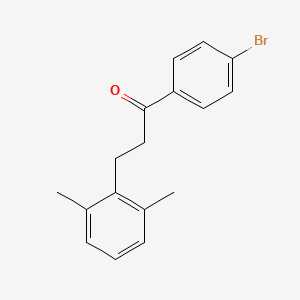

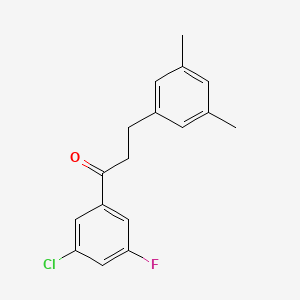

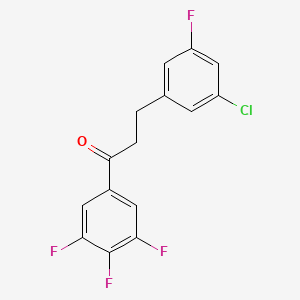

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as dimethoxyphenyl groups and ethyl ester functionalities. These compounds are of interest due to their potential physicochemical properties and their relevance in various chemical reactions, particularly in the formation of polymorphs and their crystal structures , as well as in the synthesis of cyclo

Scientific Research Applications

-

Cancer Treatment

- Field : Medicinal Chemistry

- Application : A compound with a similar structure, Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017), has been studied for its potential against multidrug resistance in cancer treatment .

- Method : Detailed structure-activity relationship (SAR) studies were performed at the 3, 4, and 6 positions of the 4H-chromene system .

- Results : The studies identified a 4H-chromene system, CXL017 (4), that can preferentially kill multidrug resistance (MDR) cancer cells .

-

Fibroblast Growth Factor Receptor Inhibitors

- Field : Medicinal Chemistry

- Application : A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors .

- Method : The design, synthesis, and biological evaluation of these compounds were carried out .

- Results : The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a) was identified as the most potent FGFR1 inhibitor in this series, with an enzyme inhibitory activity IC50 value of about 30.2 nM .

-

Structure-Activity Relationship (SAR) Study

- Field : Medicinal Chemistry

- Application : A compound with a similar structure, Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017), has been studied for its potential against multidrug resistance in cancer treatment .

- Method : Detailed structure-activity relationship (SAR) studies were performed at the 3, 4, and 6 positions of the 4H-chromene system .

- Results : The studies identified a 4H-chromene system, CXL017 (4), that can preferentially kill multidrug resistance (MDR) cancer cells .

-

5-Amino-pyrazoles in Organic and Medicinal Synthesis

- Field : Organic Chemistry

- Application : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- Method : The design, synthesis, and biological evaluation of these compounds were carried out .

- Results : These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

-

Structure-Activity Relationship (SAR) Study

- Field : Medicinal Chemistry

- Application : A compound with a similar structure, Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017), has been studied for its potential against multidrug resistance in cancer treatment .

- Method : Detailed structure-activity relationship (SAR) studies were performed at the 3, 4, and 6 positions of the 4H-chromene system .

- Results : The studies identified a 4H-chromene system, CXL017 (4), that can preferentially kill multidrug resistance (MDR) cancer cells .

-

5-Amino-pyrazoles in Organic and Medicinal Synthesis

- Field : Organic Chemistry

- Application : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- Method : The design, synthesis, and biological evaluation of these compounds were carried out .

- Results : These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.

properties

IUPAC Name |

ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-15(17)12-9-13(19-2)11-14(10-12)20-3/h9-11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUZFPZZDLTCAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645829 |

Source

|

| Record name | Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | |

CAS RN |

898758-65-1 |

Source

|

| Record name | Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)

![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)